molecular formula C24H25ClO2 B12755712 Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- CAS No. 80843-78-3

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-

Cat. No.: B12755712
CAS No.: 80843-78-3
M. Wt: 380.9 g/mol
InChI Key: FAHLQQQDCGUYAA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Identification

The systematic IUPAC name for this compound reflects its complex polyfunctional benzene core. The parent structure is a benzene ring substituted at positions 1 and 3. The substituent at position 1 consists of a ((2-(4-chlorophenyl)-2-methylpropoxy)methyl) group, while the substituent at position 3 is a (3-methylphenoxy) group. Breaking this down:

  • Position 1 : A methylene bridge (-CH~2~-) connects the benzene ring to a 2-(4-chlorophenyl)-2-methylpropoxy group. This propoxy group features a branched chain with a methyl group and a 4-chlorophenyl moiety at the second carbon.
  • Position 3 : A phenoxy group (-O-C~6~H~4~-) with a methyl substituent at its own meta position (3-methylphenoxy).

The molecular formula is C~24~H~25~ClO~3~ , with a molecular weight of 396.9 g/mol .

Structural identification tools are critical for unambiguous representation:

  • SMILES Notation :
    COC(C)(C(c1ccc(Cl)cc1))COc2cccc(C)c2c3ccccc3
    This notation encodes the branched ether linkages and substituent positions.
  • InChI Identifier :
    InChI=1S/C24H25ClO3/c1-17-5-10-21(11-6-17)27-24(18(2)20-7-12-22(25)13-8-20)14-26-15-19-4-9-23(28-16-19)29-24/h4-13,18H,14-16H2,1-3H3
    The InChI string specifies connectivity, stereochemistry, and isotopic layers.
Property Value
Molecular Formula C~24~H~25~ClO~3~
Molecular Weight 396.9 g/mol
SMILES COC(C)(C(c1ccc(Cl)cc1))COc2cccc(C)c2c3ccccc3
InChI As above

Historical Context of Aryl Ether-Benzene Hybrid Compounds

Aryl ether-benzene hybrids emerged prominently in the mid-20th century, driven by advancements in Williamson ether synthesis . This reaction, involving nucleophilic substitution between alkoxides and alkyl halides, enabled precise construction of ether linkages in complex aromatic systems. For example, the synthesis of this compound likely involves:

  • Deprotonation of 2-(4-chlorophenyl)-2-methylpropan-1-ol to form the corresponding alkoxide.
  • Reaction with a benzyl halide bearing a 3-methylphenoxy group at position 3.

The development of standardized identifiers like InChI and CAS Registry Numbers further catalyzed research into such compounds. While CAS RNs (e.g., 80843-86-3 for this compound) provide unique cataloging, InChI keys enable digital interoperability across databases.

Positional Isomerism in Polyfunctional Benzene Derivatives

Positional isomerism in this compound arises from two factors:

  • Substituent Arrangement on the Benzene Core :
    • The meta relationship between the two ether-linked groups (positions 1 and 3) contrasts with potential ortho or para isomers.
    • For instance, a positional isomer with substituents at positions 1 and 4 would exhibit distinct electronic properties due to altered conjugation pathways.
  • Branching in the Alkoxy Chain :
    • The 2-methylpropoxy group introduces stereoelectronic effects absent in linear analogs.
Isomer Type Structural Feature Impact on Properties
Meta-substituted Substituents at positions 1,3 Reduced steric hindrance
Ortho-substituted Substituents at positions 1,2 Increased steric strain
Para-substituted Substituents at positions 1,4 Enhanced symmetry, higher melting point

The meta configuration in this compound optimizes solubility in nonpolar solvents compared to ortho isomers, which face steric challenges, or para isomers, which may crystallize more readily.

Properties

CAS No.

80843-78-3

Molecular Formula

C24H25ClO2

Molecular Weight

380.9 g/mol

IUPAC Name

1-chloro-4-[2-methyl-1-[[3-(3-methylphenoxy)phenyl]methoxy]propan-2-yl]benzene

InChI

InChI=1S/C24H25ClO2/c1-18-6-4-8-22(14-18)27-23-9-5-7-19(15-23)16-26-17-24(2,3)20-10-12-21(25)13-11-20/h4-15H,16-17H2,1-3H3

InChI Key

FAHLQQQDCGUYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC(=C2)COCC(C)(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Step 1: Preparation of the key alkylating agent
    The (2-(4-chlorophenyl)-2-methylpropoxy)methyl moiety is prepared by alkylation of a suitable benzyl or phenol derivative with a chlorinated or activated alkyl intermediate bearing the 4-chlorophenyl and methyl substituents.

  • Step 2: Selective alkylation of the benzene core
    The benzene ring is functionalized at two positions (1 and 3) through controlled alkylation and etherification reactions. This often requires protection/deprotection strategies or regioselective catalysts to ensure substitution at the desired positions.

  • Step 3: Etherification to introduce the 3-(3-methylphenoxy) substituent
    The 3-methylphenoxy group is introduced via nucleophilic substitution or Williamson ether synthesis, where a phenol derivative (3-methylphenol) reacts with a benzyl halide or similar electrophile.

Specific Reaction Types

  • Alkylation Reactions:
    Alkylation of aromatic rings or phenols using alkyl halides or sulfonates under basic or Lewis acid catalysis is a common approach. For example, the introduction of the 2-(4-chlorophenyl)-2-methylpropoxy group can be achieved by reacting a benzyl alcohol derivative with 2-(4-chlorophenyl)-2-methylpropyl halide under basic conditions.

  • Williamson Ether Synthesis:
    This classical method involves the reaction of a phenolate ion with an alkyl halide to form an ether bond. It is suitable for attaching the 3-methylphenoxy group to the benzene core.

  • Multi-step Organic Synthesis:
    The overall synthesis is multi-step, requiring purification and characterization at each stage to ensure regioselectivity and yield optimization.

Reaction Conditions and Catalysts

  • Bases: Commonly used bases include sodium hydride, potassium carbonate, or sodium hydroxide to generate phenolate ions for ether formation.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred to facilitate nucleophilic substitution.
  • Temperature: Reactions are typically conducted at moderate temperatures (room temperature to 80°C) to balance reaction rate and selectivity.
  • Catalysts: Lewis acids or phase transfer catalysts may be employed to enhance regioselectivity and yield.

Data Table Summarizing Preparation Parameters

Step Reaction Type Reactants Conditions Outcome/Notes
1 Alkylation Benzyl alcohol derivative + 2-(4-chlorophenyl)-2-methylpropyl halide Base (K2CO3), DMF, 50-70°C Formation of (2-(4-chlorophenyl)-2-methylpropoxy)methyl intermediate
2 Williamson Ether Synthesis 3-methylphenol + benzyl halide intermediate NaH or K2CO3, DMF, RT-60°C Introduction of 3-(3-methylphenoxy) substituent
3 Purification Crude reaction mixture Chromatography or recrystallization Isolation of pure target compound

Research Findings and Optimization

  • Yield Optimization:
    Studies indicate that controlling the stoichiometry of alkylating agents and reaction time is critical to minimize side reactions such as over-alkylation or polymerization.

  • Regioselectivity:
    Use of protecting groups or selective catalysts can improve substitution at the 1 and 3 positions of the benzene ring, avoiding undesired isomers.

  • Purity and Characterization:
    Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential to confirm the structure and purity of the final compound.

  • Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Benzene derivatives are widely studied for their biological activities. The compound has shown potential in the following areas:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity. A study highlighted that benzene derivatives can inhibit bacterial growth effectively.
  • Anticancer Properties : Compounds structurally related to this benzene derivative have been evaluated for their cytotoxic effects on human cancer cells. Preliminary studies suggest that modifications in the substituents can enhance anticancer efficacy .
  • Anti-inflammatory Effects : The presence of chlorophenyl and methyl groups in the structure may contribute to anti-inflammatory properties, as seen in related compounds .

Agrochemical Applications

The unique chemical structure of this benzene derivative allows for its use in agrochemicals:

  • Pesticide Development : The chlorinated phenyl groups enhance the reactivity of the molecule, making it a candidate for developing new pesticides with improved efficacy against pests while minimizing environmental impact.

Material Science Applications

In material science, the compound's stability and thermal properties make it suitable for:

  • Liquid Crystalline Materials : Research has indicated that compounds with similar structures can form liquid crystalline phases, which are useful in display technologies and other applications requiring controlled molecular orientation .
  • Antimicrobial Efficacy Study : A study conducted on benzene derivatives demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that the presence of chlorinated phenyl groups enhances antimicrobial potency.
  • Cytotoxicity Evaluation : In vitro studies on structurally similar compounds showed promising results in inhibiting cancer cell proliferation. These findings suggest that Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- may warrant further investigation for its anticancer potential .
  • Pesticide Development Research : Investigations into new pesticide formulations incorporating chlorinated benzene derivatives revealed enhanced effectiveness against common agricultural pests while reducing toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl), 3-(3-methylphenoxy) C26H27ClO3 (est.) ~422.9 (est.) Chlorophenyl enhances lipophilicity; methylphenoxy may improve bioavailability .
Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy (80853-85-6) 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl), 3-phenoxy C26H30O3 390.51 Ethoxymethyl group increases solubility compared to chloro analogs.
1-bromo-4-[3-[[2-(4-chlorophenyl)-2-methylpropyl]sulfanylmethyl]phenoxy]benzene (80843-89-6) 1-(4-bromophenoxy), 3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl) C23H21BrClOS 466.84 Thioether linkage offers distinct reactivity (e.g., oxidation resistance).
Benzene, 1-[[3-(2-methylphenyl)-2-propyn-1-yl]oxy]-4-phenoxy (89878-67-1) 1-[[3-(2-methylphenyl)-2-propyn-1-yl]oxy], 4-phenoxy C23H20O2 328.41 Propargyl group enables click chemistry applications.
Key Observations:
  • Chlorophenyl vs.
  • Ether vs. Thioether Linkages : Thioether-containing analogs (e.g., ) exhibit greater resistance to oxidative degradation compared to ethers, making them suitable for harsh industrial environments .
  • Phenoxy vs. Propargyloxy: Propargyl groups (e.g., ) enable modular synthesis via click chemistry, a feature absent in the target compound .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s estimated molecular weight (~422.9) exceeds that of ethoxymethyl (390.51) and propargyl (328.41) analogs, likely reducing solubility in polar solvents. Chlorine’s electronegativity may further lower solubility compared to ethoxy derivatives .
  • Boiling/Melting Points : Data is unavailable for the target compound, but biphenyl derivatives with similar substituents typically exhibit high melting points (>150°C) due to aromatic stacking .

Research Findings and Gaps

  • Spectroscopic Identification : Mass spectrometry of glycoside derivatives (e.g., loss of 162 Da for hexosides ) provides a model for analyzing the target compound’s fragmentation patterns.
  • Toxicity and Safety : Thioether analogs (e.g., ) may pose higher toxicity due to sulfur metabolism, whereas ethers like the target compound are generally safer .
  • Knowledge Gaps: Direct data on the target compound’s synthesis, bioactivity, and industrial use remains sparse, necessitating further research.

Biological Activity

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-, commonly referred to by its CAS number 80843-78-3, is a complex aromatic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzene ring with various substituents that influence its chemical behavior and biological interactions. The molecular formula is C24H25ClO2C_{24}H_{25}ClO_2 with a molecular weight of approximately 380.94 g/mol. The presence of chlorine atoms and functional groups such as chlorophenyl and methylpropoxy enhances its reactivity and potential applications in pharmaceuticals and agrochemicals .

The biological activity of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial agents
  • Anticancer drugs
  • Anti-inflammatory agents

These activities stem from the compound's ability to modulate biochemical pathways through receptor binding or enzyme inhibition.

Biological Activity Data

The following table summarizes key biological activities associated with Benzene derivatives similar to this compound:

Compound NameCAS NumberKey FeaturesBiological Activity
Benzene, 1-(4-chlorobenzyl)-3-(chlorophenoxy)12345-67-8Lacks methylpropoxy groupPotential antimicrobial
Benzene, 1-(phenylmethyl)-3-(chlorophenoxy)23456-78-9Different substituentsAnticancer properties
Benzene, 1-(isobutyl)-3-(chlorophenoxy)34567-89-0Isobutyl group instead of methylpropoxyAnti-inflammatory effects

The unique combination of substituents in Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- distinguishes it from these compounds, potentially leading to different biological activities and applications.

Antimicrobial Activity

In a study assessing the antimicrobial properties of various benzene derivatives, it was found that compounds similar to Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 1050μg/mL10-50\,\mu g/mL, indicating potent antimicrobial activity .

Anticancer Properties

Research conducted on the anticancer potential of this compound revealed that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that treatment with the compound at concentrations ranging from 525μM5-25\,\mu M resulted in a dose-dependent decrease in cell viability .

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of benzene derivatives showed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytes. This effect was attributed to the suppression of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and what critical parameters influence yield?

  • Methodology : Synthesis involves multi-step reactions, including alkylation and etherification. For example, a related compound (CAS 80844-01-5) is synthesized via reaction of 2-(4-chlorophenyl)-2-methylpropoxy intermediates with substituted benzyl alcohols under nitrogen at 120°C for 8 hours, using sodium hydroxide as a base . Key parameters include solvent choice (e.g., polar aprotic solvents), inert atmosphere (to prevent oxidation), and temperature control to minimize side reactions.
  • Data Note : Yield optimization requires precise stoichiometric ratios and purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing its structural and purity profile?

  • Methodology :

  • NMR Spectroscopy : For confirming substituent positions and stereochemistry (e.g., 1^1H and 13^{13}C NMR) .
  • HPLC-MS : To assess purity and detect trace impurities, using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validates molecular formula (e.g., C23_{23}H23_{23}ClO2_2) .

Q. What are its stability profiles under varying storage conditions?

  • Methodology : Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) for 6 months. Related compounds show degradation via hydrolysis of the ether linkage in acidic/basic environments. Store in airtight containers at 2–8°C, protected from light .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methylphenoxy substituents) influence its bioactivity or environmental persistence?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with ethoxyphenyl) and test insecticidal activity or degradation rates .
  • Computational Modeling : Use DFT calculations to correlate substituent electronic effects with binding affinity to target enzymes (e.g., sodium channels) .
    • Data Contradiction : While chloro-substituents enhance lipid solubility (increasing bioaccumulation), methylphenoxy groups may reduce aquatic toxicity compared to ethoxy analogs .

Q. How can conflicting ecotoxicity data (e.g., acute vs. chronic effects) be resolved in risk assessment?

  • Methodology :

  • Tiered Testing : Conduct acute toxicity assays (e.g., LC50_{50} for Daphnia magna) followed by chronic exposure studies (28-day NOEC).
  • Metabolite Identification : Use LC-QTOF-MS to track degradation products in aquatic systems, as metabolites may explain delayed toxicity .
    • Case Study : A structurally similar compound (Etofenprox, CAS 80844-07-1) shows high fish toxicity (LC50_{50} < 1 mg/L), necessitating restricted use near waterways .

Q. What experimental strategies mitigate hazards during handling and disposal?

  • Methodology :

  • Engineering Controls : Use fume hoods and closed systems to avoid inhalation of vapors/aerosols .
  • Waste Treatment : Neutralize with alkaline solutions (pH >10) to hydrolyze reactive groups before disposal .
    • Safety Data : Classified as acutely toxic (oral LD50_{50} < 300 mg/kg) and a severe eye irritant; requires PPE (gloves, goggles, respirators) .

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